molecular formula C12H16N2O3 B8617273 Methyl 4-(3-aminobenzoylamino)butanoate

Methyl 4-(3-aminobenzoylamino)butanoate

Cat. No.: B8617273
M. Wt: 236.27 g/mol
InChI Key: NEDGZCPOEZWHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-aminobenzoylamino)butanoate is a synthetic intermediate primarily utilized in the preparation of heterocyclic compounds, such as oxazoloquinolines and imidazole carboxylates. Its synthesis involves condensation reactions between methyl 2-benzoylamino-3-oxobutanoate and aromatic amines under acidic conditions, followed by cyclization using polyphosphoric acid (PPA) . The compound’s structure features a benzoylamino group attached to a butanoate ester backbone, with an aromatic amine substituent at the meta position.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 4-[(3-aminobenzoyl)amino]butanoate

InChI

InChI=1S/C12H16N2O3/c1-17-11(15)6-3-7-14-12(16)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7,13H2,1H3,(H,14,16)

InChI Key

NEDGZCPOEZWHQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(3-aminobenzoylamino)butanoate belongs to a class of substituted butanoate esters with aromatic amine modifications. Key structural analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Ester Group
This compound Not reported C₁₃H₁₇N₂O₃ 261.29 g/mol 3-aminobenzoyl, amino Methyl
Ethyl 4-(3-chlorobenzylamino)butanoate 1391078-47-9 C₁₃H₁₈ClNO₂ 255.74 g/mol 3-chlorobenzyl, chloro Ethyl

Key Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminobenzoyl group in this compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution and cyclization reactions . In contrast, the 3-chloro substituent in Ethyl 4-(3-chlorobenzylamino)butanoate is electron-withdrawing, which may reduce nucleophilic reactivity but improve stability under harsh conditions . Amino vs. Benzylamino Linkage: The benzoylamino linkage in the methyl derivative facilitates intramolecular cyclization via hydrogen bonding, critical for forming oxazoloquinolines . The benzylamino group in the ethyl analogue lacks this direct cyclization pathway, limiting its utility in similar heterocyclic syntheses .

Ester Group Influence: Methyl Ester: Offers higher electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during cyclization . Ethyl Ester: Provides increased lipophilicity, enhancing solubility in non-polar solvents but slowing reaction kinetics compared to methyl esters .

Synthetic Yields and Applications: this compound yields oxazoloquinolines and imidazole carboxylates with >70% purity after column chromatography, as reported in heterocyclic syntheses .

Research Findings and Mechanistic Insights

  • Cyclization Efficiency: this compound undergoes rapid cyclization in PPA at 130–140°C, forming fused heterocycles within 50 minutes . This contrasts with ethyl analogues, which require longer reaction times due to steric hindrance from the ethyl group .
  • Solubility and Purification : The methyl derivative’s lower molecular weight (261.29 g/mol) improves aqueous solubility during NaHCO₃ workup, simplifying purification . The ethyl analogue’s higher lipophilicity necessitates alternative purification strategies, such as silica gel chromatography .

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